molecular formula C10H19NO2 B1512748 cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol CAS No. 1178026-71-5

cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol

Cat. No. B1512748
CAS RN: 1178026-71-5
M. Wt: 185.26 g/mol
InChI Key: GXTGMNFBWMYHQC-ZJUUUORDSA-N
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Description

Molecular Structure Analysis

Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol contains a total of 33 bonds; 14 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.26 g/mol. It contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

Acid-Catalyzed Cyclization of Vinylsilanes Bearing a Hydroxy Group

The study by Miura et al. (2000) explores acid-catalyzed cyclization of vinylsilanes to construct disubstituted tetrahydrofurans, providing a method for stereoselective synthesis. This cyclization applies to creating tetrahydropyran rings, with significant implications for synthesizing complex organic structures, including those similar to "cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol" (Miura et al., 2000).

Palladium–Tetraphosphine Catalysed Cross Coupling

Feuerstein et al. (2001) discuss a palladium–tetraphosphine catalyzed cross-coupling process of aryl bromides with arylboronic acids, demonstrating high efficiency and potential application in synthesizing compounds structurally related to "this compound" (Feuerstein et al., 2001).

Electrostatic Modulation of Hydroxyl Group Ionization

Negri and Paquette (1992) provide insights into the acid-catalyzed cyclodehydration of cyclohexanols to form spirocyclic tetrahydrofurans, which could be relevant for understanding the reactivity and synthesis pathways of compounds like "this compound" (Negri & Paquette, 1992).

Cu-Catalytic System for Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides

Kabir et al. (2010) discuss a highly active Cu-catalytic system using cis-1,2-cyclohexanediol as a ligand for cross-coupling reactions, which may offer pathways for functionalizing molecules like "this compound" to achieve biologically important vinyl sulfides (Kabir et al., 2010).

Synthesis and Properties of Polyimides

Fang et al. (2004) explore the synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, highlighting the impact of structural isomerism on polymer properties. This research could illuminate the material science applications of structurally related compounds (Fang et al., 2004).

Mechanism of Action

The mechanism of action of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is not specified in the searched resources. Its potential applications in scientific experiments, pharmaceuticals, and other industries suggest that it may interact with biological systems in a specific manner.

Safety and Hazards

The safety data sheet for cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol indicates that it is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

(3R,4R)-4-(cyclohexylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTGMNFBWMYHQC-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2COC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856352
Record name (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178026-71-5
Record name (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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